methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
Description
Methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a heterocyclic compound featuring a fused thiadiazoloquinazoline core. The thiadiazolo[2,3-b]quinazoline scaffold incorporates a sulfur-containing thiadiazole ring fused to a quinazoline system, distinguishing it from simpler quinazoline derivatives. The benzylamino and methyl ester substituents at positions 2 and 8, respectively, likely influence its physicochemical and biological properties.
Properties
Molecular Formula |
C18H14N4O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 2-(benzylamino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate |
InChI |
InChI=1S/C18H14N4O3S/c1-25-16(24)12-7-8-13-14(9-12)20-18-22(15(13)23)21-17(26-18)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,19,21) |
InChI Key |
PNJBGJXGUPNBMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N3C(=N2)SC(=N3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of Quinazoline Core
The quinazoline moiety is typically synthesized from anthranilic acid derivatives. Niementowski’s cyclization is a cornerstone method:
-
Step 1 : Anthranilic acid reacts with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline.
-
Step 2 : Introduction of a methyl carboxylate group at position 8 is achieved via Friedel-Crafts acylation or esterification. For example, methyl 2,4-dihydroxyquinazoline-8-carboxylate is synthesized using methyl iodide and potassium carbonate in dimethylformamide (DMF).
Thiadiazole Ring Construction
The thiadiazole ring is introduced via cyclization of thiosemicarbazides or thioureas:
Benzylamino Group Incorporation
Key Data:
Multi-Component One-Pot Strategies
Convergent Synthesis
This approach minimizes isolation steps by combining quinazoline and thiadiazole precursors in a single pot:
Click Chemistry Applications
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient coupling:
Key Data:
| Components | Catalyst/Conditions | Yield | Source |
|---|---|---|---|
| 4-Chloro-2-methylquinazoline + 2-amino-5-mercaptothiadiazole | DMF, 60°C, 3 h | 78% | |
| Propargyl-quinazoline + Benzyl azide | CuSO₄, sodium ascorbate, 25°C | 82% |
Green Chemistry Approaches
Solvent Optimization
Bio-based solvents like eucalyptol or water-ethanol mixtures improve sustainability:
Catalytic Methods
Key Data:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Classical Cyclization | High purity, well-established | Multi-step, low atom economy | 60–75% |
| One-Pot Strategies | Reduced steps, time-efficient | Requires precise stoichiometry | 70–85% |
| Green Chemistry | Eco-friendly, scalable | Longer reaction times | 65–75% |
Challenges and Optimization
-
Regioselectivity : Competing reactions at positions 2 and 8 of quinazoline require careful control of temperature and catalysts.
-
Oxidation Sensitivity : The 5-oxo group may degrade under strong acidic conditions; mild oxidants like NaIO₄ are preferred.
-
Purification : Silica gel chromatography often fails due to polar functional groups; recrystallization from ethyl acetate/hexane is recommended .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products
Oxidation: Formation of the corresponding sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted thiadiazoloquinazoline derivatives.
Scientific Research Applications
Methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated as a potential drug candidate for treating various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The target compound’s derivatives can leverage solid-phase synthesis (as seen in thiazoloquinazoline analogs) to introduce diverse substituents, enabling optimization of pharmacokinetic properties .
- Structural-Activity Relationships (SAR): Substitution at position 2 (benzylamino vs. methylphenylamino) significantly impacts lipophilicity and binding interactions, as observed in CAS 893784-89-9 .
Biological Activity
Methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure
- Molecular Formula : C25H21N5O3S
- Molecular Weight : 471.54 g/mol
- IUPAC Name : 2-(benzylamino)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Partition Coefficient (logP) | 3.175 |
| Water Solubility (LogSw) | -3.62 |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Inhibition of Tumor Growth
A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Efficacy Against Drug-resistant Strains
In a comparative study, this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in various cellular models.
Case Study: Reduction of Inflammatory Markers
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane permeability.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle at the G1/S checkpoint.
- Cytokine Modulation : It inhibits signaling pathways involved in inflammation (e.g., NF-kB pathway).
Q & A
Q. What established synthetic routes are available for this compound, and what intermediates are critical?
The synthesis typically involves multi-step reactions, including cyclization to form the thiadiazoloquinazoline core and subsequent functionalization. Key intermediates may include:
- A quinazoline-4-one precursor (e.g., formed via condensation of anthranilic acid derivatives with formamide) .
- Thiadiazole ring formation using reagents like thiosemicarbazide or phosphorus pentasulfide .
- Introduction of the benzylamino group via nucleophilic substitution or reductive amination . Methodological Tip: Optimize reaction temperatures (e.g., 80–100°C for cyclization) and use anhydrous solvents (e.g., DMF or THF) to minimize side products .
Q. Which spectroscopic techniques are prioritized for structural characterization?
Key techniques include:
- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C=N (~1600 cm⁻¹) .
- NMR :
- ¹H NMR: Benzyl protons (δ 7.2–7.5 ppm), methyl ester (δ 3.8–4.0 ppm) .
- ¹³C NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 110–150 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Considerations
Q. How can synthetic yields be improved during scale-up?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
- Catalysis : Employ Pd/C or CuI for efficient coupling reactions .
- Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product . Data Note: Yields drop >50% if reaction time exceeds 24 hours due to hydrolysis of the methyl ester .
Q. How should researchers address conflicting NMR data between experimental and computational predictions?
- Re-examine Solvent Effects : Deuterated DMSO vs. CDCl₃ can shift proton signals by 0.3–0.5 ppm .
- Verify Tautomerism : Thiadiazoloquinazoline derivatives may exhibit keto-enol tautomerism, altering spectral profiles .
- Cross-Validate : Compare with analogous compounds (e.g., ’s 5b.HCl, where benzylamino protons split into multiplets due to restricted rotation) .
Q. What in vitro assays are suitable for evaluating biological activity?
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus or E. coli .
- Analgesic : Acetic acid-induced writhing in mice, with indomethacin as a positive control .
- Cytotoxicity : MTT assay on HEK-293 cells to assess safety margins . Controls: Include vehicle (DMSO <0.1%) and reference drugs (e.g., ciprofloxacin for antimicrobial tests) .
Data Analysis and Computational Guidance
Q. How to resolve contradictions in solubility/stability reports?
- Systematic Testing :
| Solvent | Stability (24h, 25°C) | Notes |
|---|---|---|
| DMSO | Stable | No precipitation |
| Water | Hydrolyzes in >6h | Monitor via HPLC |
- pH Dependence : The methyl ester hydrolyzes faster at pH >8.0; use buffered solutions (pH 5–7) for storage .
Recommended molecular docking parameters for target interaction studies
- Software : AutoDock Vina or Schrödinger Suite .
- Grid Box : Center on catalytic sites (e.g., 20 ų for kinase targets).
- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) .
- Scoring : Prioritize compounds with hydrogen bonds to key residues (e.g., Asp86 in E. coli DNA gyrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
